![molecular formula C8H9N3 B1525234 5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190310-46-3](/img/structure/B1525234.png)
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Übersicht
Beschreibung
“5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of pyrrolopyridine, which is a polycyclic aromatic compound with a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of “5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” and its derivatives has been reported in several studies . For instance, the dihydrochloride salt of a related compound, pexidartinib, was synthesized and the crystal structure of its dihydrate was determined from single crystal data . Another study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” and its related compounds has been analyzed in several studies . In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Wissenschaftliche Forschungsanwendungen
-
Kinase Inhibitor Drug
- Field : Pharmaceutical Chemistry
- Application : The compound pexidartinib, which has a similar structure to the one you mentioned, is a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
- Method : It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
- Results : FDA approval of this drug was granted in 2019 .
-
Antiviral Therapeutics
- Field : Medicinal Chemistry
- Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
-
Treatment of Tenosynovial Giant Cell Tumour
- Field : Oncology
- Application : A compound similar to the one you mentioned, [5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride, has been granted orphan designation by the European Medicines Agency for the treatment of tenosynovial giant cell tumour .
- Method : The medicine is expected to work by blocking a receptor called CSF-IR to which a protein called macrophage colony-stimulating factor (M-CSF) attaches .
- Results : At the time of designation, no satisfactory methods were authorised in the EU for the treatment of tenosynovial giant cell tumour .
-
Treatment of Hyperglycemia and Related Conditions
- Field : Endocrinology
- Application : Compounds containing pyrrolo[3,4-c]pyridine have shown efficacy in reducing blood glucose .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Synthesis of Antiviral Compounds
- Field : Medicinal Chemistry
- Application : Compounds containing five-membered heteroaryl amines, which are similar to the one you mentioned, showed relatively higher antiviral activity against Newcastle disease virus .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds showed antiviral activity almost on par with well-known antiviral commercial drug, Ribavirin .
-
Kinase Inhibitor Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : The dihydrochloride salt of pexidartinib, a compound similar to the one you mentioned, was synthesized and its crystal structure was determined .
- Method : The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .
- Results : Collectively, these intermolecular interactions result in a complex H-bonded framework structure .
Zukünftige Richtungen
The future directions for the research and development of “5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” and its derivatives could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand their safety profile and potential applications in various fields .
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPBMWCMOPXYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



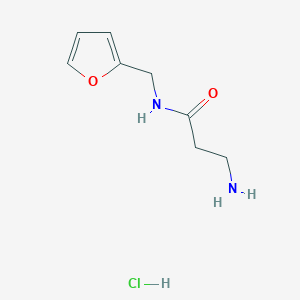
![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)
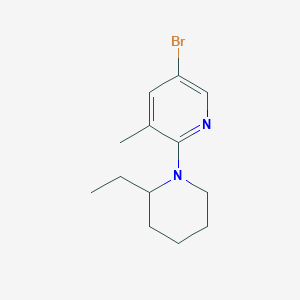
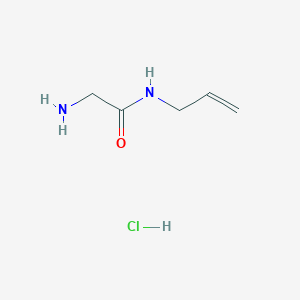
![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)
![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
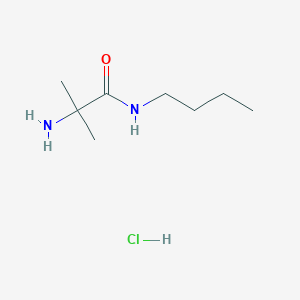
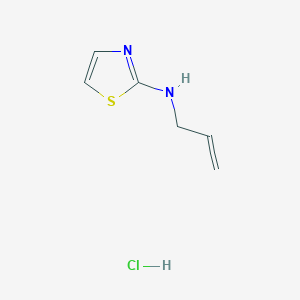
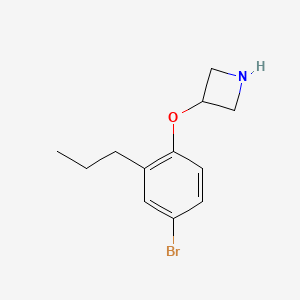
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)
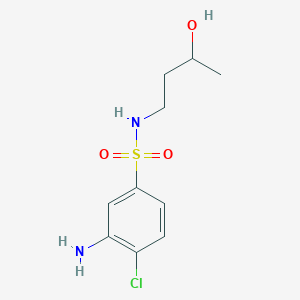
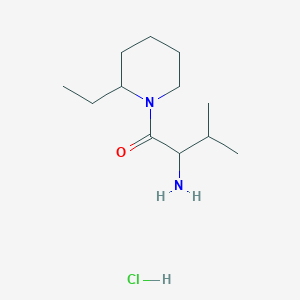
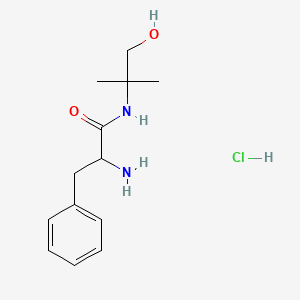
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)